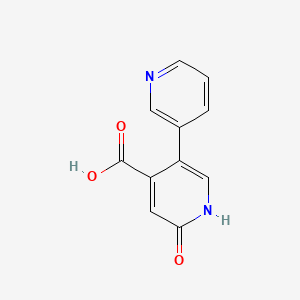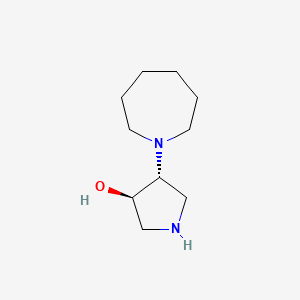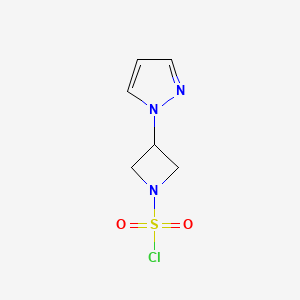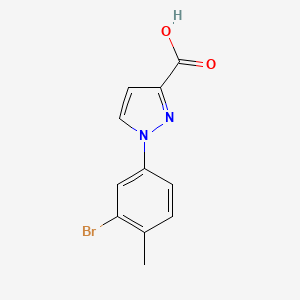
5-Isopropyl-4-(2-methoxyethyl)-4h-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with 2-methoxyethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the triazole ring.
Applications De Recherche Scientifique
5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, it may inhibit enzymes by binding to their active sites or interacting with essential cofactors. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group.
5-Isopropyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methoxyethyl group.
4-(2-Methoxyethyl)-1,2,4-triazole-3-thiol: Similar structure but with different substitution patterns.
Uniqueness
5-Isopropyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both isopropyl and methoxyethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15N3OS |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
4-(2-methoxyethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3OS/c1-6(2)7-9-10-8(13)11(7)4-5-12-3/h6H,4-5H2,1-3H3,(H,10,13) |
Clé InChI |
VVVQHTUYVUGBHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NNC(=S)N1CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)

![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)






![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
